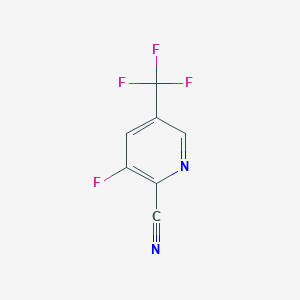

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

Beschreibung

¹H NMR

The ¹H NMR spectrum (CDCl$$_3$$, 400 MHz) exhibits two distinct aromatic proton signals:

¹⁹F NMR

Two resonances are observed:

IR Spectroscopy

Key absorption bands include:

- 2,240 cm⁻¹ : Stretching vibration of the nitrile group (-C≡N).

- 1,350–1,100 cm⁻¹ : C-F stretching modes (trifluoromethyl and fluorine).

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 190.1 ([M+H]$$^+$$), consistent with the molecular weight. Fragmentation peaks at m/z 145.0 (loss of -CN) and m/z 96.0 (pyridine ring cleavage) confirm the substituent arrangement.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a planar pyridine ring with bond lengths and angles consistent with aromaticity. Key findings:

- The trifluoromethyl group adopts a coplanar conformation with the ring, minimizing steric hindrance.

- The nitrile group’s linear geometry ($$ \theta_{\text{C-C≡N}} = 180^\circ $$) is preserved, with no evidence of torsional strain.

Table 2: Crystallographic data

| Parameter | Value |

|---|---|

| Space group | P$$_1$$ |

| Unit cell dimensions | a=5.42 Å, b=7.89 Å, c=10.21 Å |

| Dihedral angle (CF$$_3$$) | 0.5° |

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations provide the following insights:

- Electrostatic potential maps show electron-deficient regions near the trifluoromethyl and nitrile groups, with a partial positive charge ($$ \delta^+ $$) on the pyridine ring.

- Frontier molecular orbitals : The LUMO (-2.1 eV) is localized on the nitrile and CF$$_3$$ groups, highlighting their role in electrophilic reactions.

Electron Density Mapping

AIM (Atoms in Molecules) analysis confirms:

- Strong Laplacian electron density ($$ \nabla^2 \rho $$) at the C-F bonds (0.34 e·Å$$^{-5}$$), indicative of covalent character.

- Reduced electron density at the ring’s meta position, explaining its susceptibility to nucleophilic attack.

Figure 1: DFT-calculated HOMO-LUMO distribution (HOMO: pyridine ring; LUMO: -CN and -CF$$_3$$ groups).

Eigenschaften

IUPAC Name |

3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIYAXCKQVOAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510461 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80194-71-4 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80194-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fluorination and Cyanation via Dichlorinated Intermediates

A robust industrially relevant method involves starting from 2,3-dichloro-5-trifluoromethylpyridine:

| Step | Reagents & Conditions | Outcome | Yield & Purity |

|---|---|---|---|

| 1. Fluorination | 2,3-dichloro-5-trifluoromethylpyridine, KF (1.1-2 equiv), phase-transfer catalyst (e.g., benzyltriethylammonium chloride), solvent DMAC, 140-170 °C, 5-10 h | Selective substitution of chlorine at 2-position by fluorine to give 2-fluoro-3-chloro-5-trifluoromethylpyridine | 97% yield, 99.5% purity (GC) |

| 2. Cyanation | 2-fluoro-3-chloro-5-trifluoromethylpyridine, sodium cyanide or hydrocyanic acid, phase-transfer catalyst, solvent dichloroethane or dichloromethane, 0-20 °C, 2-10 h | Replacement of chlorine at 3-position by cyanide to yield 3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile | Overall two-step yield ~90%, product purity ~99.6% (GC) |

This method avoids highly toxic nitrile solvents by using dichloromethane or dichloroethane, facilitating solvent recycling and reducing environmental impact. The use of nucleophilic tertiary amines or substituted pyridines as activators enhances reaction efficiency and selectivity.

Alternative Cyanation via Organic Salt Intermediates

Another approach involves preparing an organic salt intermediate by refluxing 3-chloro-2-substituted-5-trifluoromethylpyridine with an activating agent such as triethylamine or 4-dimethylaminopyridine in solvents like methanol or acetone. The organic salt is then reacted with cyanide sources in biphasic systems (organic solvent and water) at low temperatures (0-10 °C) to afford the nitrile product after acid-base workup and purification.

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Formation of organic salt | 3-chloro-2-R-5-trifluoromethylpyridine, triethylamine or DMAP, methanol or acetone, reflux 4-6 h | Activator molar ratio 1-3 equiv; solvent volume 15-25 mL/g substrate |

| Cyanation | Organic salt, hydrocyanic acid or sodium cyanide, dichloromethane/water biphasic system, 0-10 °C, 2-3 h | pH adjustment with HCl to 2-4, washing to neutral pH, vacuum distillation to isolate product |

This method achieves high yields (~85%) and purity, with the advantage of using less toxic solvents and enabling solvent recovery.

Solvents: Preferred solvents include N,N-dimethylacetamide (DMAC), dichloromethane, dichloroethane, methanol, and acetone. DMAC is favored for fluorination due to its high boiling point and polarity, facilitating higher reaction temperatures and shorter times.

Catalysts/Activators: Phase-transfer catalysts such as benzyltriethylammonium chloride, tetrabutylammonium bromide, and nucleophilic tertiary amines (triethylamine, 4-dimethylaminopyridine) are critical for enhancing nucleophilic substitution efficiency.

Temperature: Fluorination reactions typically require elevated temperatures (140-170 °C), while cyanation proceeds efficiently at lower temperatures (0-20 °C) to minimize side reactions.

| Step | Starting Material | Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Fluorination | 2,3-dichloro-5-trifluoromethylpyridine | KF, benzyltriethylammonium chloride | DMAC | 140-170 | 5-10 | 97 | 99.5 | Phase-transfer catalysis |

| Cyanation | 2-fluoro-3-chloro-5-trifluoromethylpyridine | NaCN or HCN, benzyltriethylammonium chloride | DCE or DCM | 0-20 | 2-10 | ~90 (overall) | 99.6 | Biphasic system, pH control |

| Organic salt intermediate | 3-chloro-2-R-5-trifluoromethylpyridine | Triethylamine or DMAP | Methanol or acetone | Reflux (60-80) | 4-6 | 85 | High | Followed by cyanation |

The fluorination step is critical for regioselectivity and yield; using KF with phase-transfer catalysts in DMAC provides high conversion and purity.

Cyanation under mild conditions with controlled pH and biphasic solvent systems minimizes side reactions and facilitates product isolation.

The use of organic salt intermediates allows for greener processes by avoiding highly toxic solvents and enabling solvent recycling.

These methods have been optimized for industrial scale, balancing reaction efficiency, cost, and environmental impact.

The final product, this compound, serves as a valuable intermediate for synthesizing biologically active compounds, including fluoro-rich pyrimidine derivatives with potential pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

The compound can be synthesized through various chemical reactions, often serving as an intermediate in the production of other biologically active compounds. For instance, it is utilized in the synthesis of herbicides and antitubercular agents.

Applications in Medicinal Chemistry

Antimycobacterial Activity : Recent studies have highlighted the potential of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile derivatives as effective antitubercular agents. Research demonstrated that novel derivatives exhibited significant activity against Mycobacterium tuberculosis, particularly through the inhibition of key enzymes involved in bacterial metabolism. A study synthesized a series of 4-amino derivatives, which showed promising results in inhibiting the growth of M. tuberculosis strain H37Rv .

Pharmaceutical Intermediates : The compound serves as a crucial building block for synthesizing various pharmaceuticals. Its derivatives are currently being explored for their therapeutic potential in treating diseases, including cancer and infectious diseases .

Agrochemical Applications

Herbicide Development : this compound is instrumental in developing herbicides. It acts as a key intermediate in synthesizing compounds like 2-(4-hydroxyphenoxy)propanoic acid derivatives, which have shown enhanced herbicidal activity compared to traditional compounds . The compound's trifluoromethyl group contributes to its efficacy by increasing lipophilicity and biological activity.

Case Study 1: Antitubercular Derivatives

In a study focused on antitubercular activity, researchers synthesized several derivatives of this compound. The synthesized compounds underwent biological evaluation against M. tuberculosis, revealing that certain derivatives had IC50 values significantly lower than standard drugs, indicating their potential as new anti-TB agents .

Case Study 2: Herbicide Efficacy

Another investigation assessed the herbicidal properties of derivatives synthesized from this compound. The study demonstrated that these derivatives exhibited higher efficacy against common agricultural weeds compared to existing herbicides, suggesting their potential for commercial development in crop protection .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in metabolic processes and enzyme inhibition .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Carbonitriles

Structural and Physicochemical Properties

The following table summarizes key properties of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile and its analogs:

*Calculated based on molecular formula.

Key Observations :

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and cyano (-CN) groups enhance electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .

- Substituent Effects: The amino (-NH₂) derivative (CAS 573762-62-6) exhibits reduced molecular weight compared to the fluoro analog due to replacement of fluorine with a lighter -NH₂ group .

This compound

While direct synthesis details are absent in the evidence, related compounds suggest possible routes:

- Nucleophilic Substitution : Fluorination of a precursor like 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile using KF or similar agents.

- Cyano Group Introduction: Copper-mediated cyanation of brominated precursors, as seen in the synthesis of 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile (67% yield via CuCN reaction) .

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile

- Synthesized via reduction of the nitro analog (CAS 573762-62-6) using iron powder in acetic acid (91% yield) .

3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile

Stability and Reactivity

- The fluoro and cyano groups in this compound contribute to hydrolytic sensitivity, necessitating low-temperature storage .

- Amino derivatives (e.g., CAS 573762-62-6) are more stable but may require protection during synthetic steps to prevent oxidation .

Biologische Aktivität

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative characterized by a unique combination of functional groups, including a fluoro group, a trifluoromethyl group, and a nitrile group. These structural features endow the compound with distinctive chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry, agrochemicals, and material science.

The molecular structure of this compound can be represented as follows:

Key Functional Groups

- Fluoro Group (-F) : Enhances lipophilicity and metabolic stability.

- Trifluoromethyl Group (-CF3) : Imparts unique electronic properties, influencing biological interactions.

- Nitrile Group (-CN) : Contributes to the compound's reactivity and potential for forming hydrogen bonds.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance:

- Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.

- Metabolic Pathway Modulation : The compound influences metabolic flux by altering enzyme activity, potentially leading to enhanced or reduced biosynthesis of critical metabolites.

Cellular Effects

The compound exhibits significant effects on cellular processes:

- Cell Growth and Differentiation : Studies have demonstrated that this compound can modulate signaling pathways essential for cell proliferation and differentiation.

- Gene Expression : It affects the expression levels of genes associated with stress responses and metabolic regulation, indicating its potential role in therapeutic applications .

Research Applications

This compound has been explored for various applications in research and industry:

Medicinal Chemistry

The compound serves as a building block for the synthesis of novel pharmaceuticals. Its fluorinated structure enhances the bioavailability and metabolic stability of drug candidates. Notable applications include:

- Drug Development : It is being investigated for its potential use in creating drugs targeting diseases like cancer and infectious diseases due to its ability to interact with biological macromolecules effectively .

Agrochemicals

In agrochemical research, derivatives of this compound are utilized in developing crop protection products. The trifluoromethyl group contributes to the efficacy of these compounds against pests and diseases .

Case Studies

- Fluazinam : A fungicide derived from trifluoromethylpyridine derivatives, including this compound. This compound has shown enhanced fungicidal activity compared to traditional agents due to its unique chemical properties .

- Tipranavir : An anti-HIV drug that incorporates trifluoromethyl groups in its structure. This drug exemplifies how fluorinated compounds can improve therapeutic efficacy by enhancing binding affinity to target proteins .

Q & A

Q. What are the optimized synthetic routes for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile?

A three-step synthesis is commonly employed:

Halogenation : React a trifluoromethylpyridine precursor (e.g., 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile) with a halogenating agent (e.g., N-iodosuccinimide) to introduce a halogen at the 5-position .

Fluorination : Perform nucleophilic substitution using anhydrous KF in sulfolane at 120–140°C to replace chlorine with fluorine. Yields range from 60–73% depending on reaction time and stoichiometry .

Purification : Crystallize the product using dichloromethane/hexane mixtures.

Q. Key Data :

| Halogen (X) | Yield (%) | Reaction Time (h) |

|---|---|---|

| Cl → F | 73 | 8 |

| Br → F | 63 | 12 |

Methodological Note : Monitor reaction progress via TLC and confirm purity via HRMS (e.g., m/z 206.9937 for Cl derivative) .

Q. How is spectroscopic characterization performed for this compound?

- ¹H/¹³C NMR : Distinct signals for fluorinated and trifluoromethyl groups (e.g., δ −66.7 ppm for CF₃ in ¹⁹F NMR) .

- HRMS : Confirm molecular ion peaks (e.g., C₇H₂F₄N₂ requires m/z 206.9937) .

- IR : Identify nitrile (C≡N) stretches near 2243 cm⁻¹ and CF₃ vibrations at 1209 cm⁻¹ .

Best Practice : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.

Q. What factors influence the compound’s stability during storage?

- Hygroscopicity : Store in anhydrous conditions (e.g., sealed vials with molecular sieves) to prevent hydrolysis of the nitrile group.

- Light Sensitivity : Protect from UV exposure to avoid decomposition of the trifluoromethyl group .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridine ring functionalization be addressed?

The trifluoromethyl and fluorine groups act as strong meta-directing substituents. For example:

- Halogen Dance : Use transition-metal catalysts (e.g., Pd) to selectively substitute halogens at the 2- or 4-positions .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require careful optimization of base (e.g., K₂CO₃) and solvent (e.g., DMF) to avoid side reactions .

Case Study : Functionalization at the 3-position is sterically hindered due to the nitrile group, requiring bulkier ligands (e.g., XPhos) for effective coupling .

Q. How does structural modification impact biological activity in pyridinecarbonitrile derivatives?

Q. Data from Analog Studies :

| Derivative | IC₅₀ (nM) | Target |

|---|---|---|

| 3-Fluoro-5-CF₃-pyridine-2-CN | 12.3 | EGFR Kinase |

| 3-Chloro-5-CF₃-pyridine-2-CN | 45.7 | EGFR Kinase |

Methodological Insight : Use in vitro kinase assays (e.g., ADP-Glo™) to quantify inhibition .

Q. What computational methods predict reactivity in fluorinated pyridines?

- DFT Calculations : Model transition states for fluorination reactions (e.g., B3LYP/6-31G* basis set) to predict activation energies .

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with GROMACS) to optimize binding poses .

Example : Fluorine’s electronegativity reduces electron density at the 4-position, making it susceptible to nucleophilic attack .

Q. How can conflicting biological activity data across analogs be resolved?

- Controlled Assays : Standardize cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .

- Meta-Analysis : Compare logD values and steric parameters (e.g., Taft Es) to correlate structure with activity .

Case Study : Discrepancies in IC₅₀ values for anti-inflammatory activity may arise from differences in cellular uptake rates .

Q. What role does fluorine play in modulating pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.